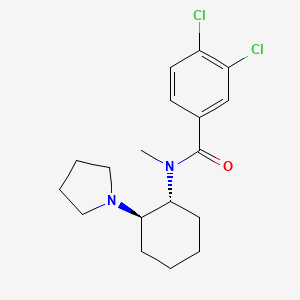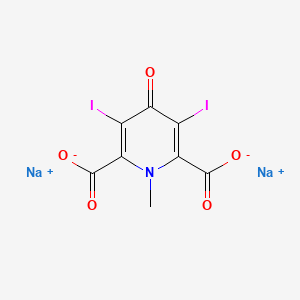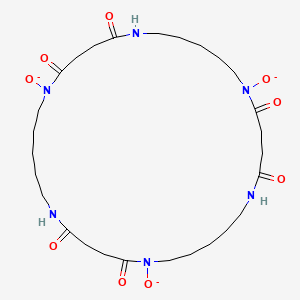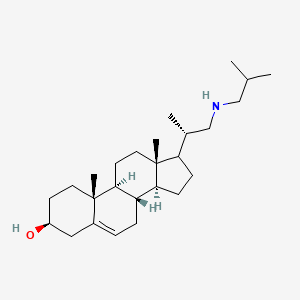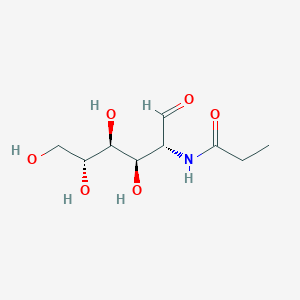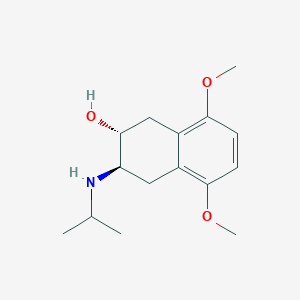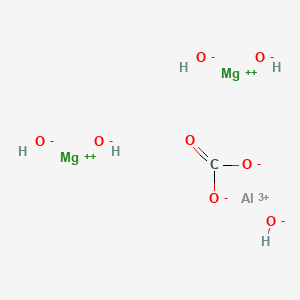
Ácido 3,4,5-trimetoxicinámico
Descripción general
Descripción
3,4,5-Trimethoxycinnamic acid (TMCA) is a phenolic compound with a wide range of biological activities. It is a naturally occurring compound found in various plants and has been studied extensively for its potential therapeutic applications. TMCA has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been investigated for its potential role in the treatment of diabetes, cardiovascular diseases, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Actividad Inhibitoria de la Colinesterasa
TMCA ha sido probado por su capacidad para inhibir la acetilcolinesterasa (AChE) y la butirilcolinesterasa (BChE), que son enzimas involucradas en la descomposición del neurotransmisor acetilcolina {svg_1}. Esta inhibición es significativa porque podría utilizarse para tratar enfermedades como el Alzheimer, donde la actividad de la colinesterasa es más alta de lo normal.
Efectos Neuroprotectores
Los derivados de TMCA han mostrado promesa como agentes neuroprotectores. Han sido evaluados por su capacidad para eliminar radicales libres e inhibir la neurotoxicidad en neuronas cultivadas {svg_2}. Esto sugiere aplicaciones potenciales en la prevención o el tratamiento de enfermedades neurodegenerativas.
Actividad Antinarcótica
Algunos derivados de TMCA han sido sintetizados y evaluados como nuevos agentes antinarcóticos. Estos compuestos mostraron una acción inhibitoria significativa contra la neurotoxicidad inducida por glutamato y mostraron una alta actividad antinarcótica en modelos animales {svg_3}. Esto podría conducir a nuevos tratamientos para la adicción a los narcóticos y los síntomas de abstinencia.
Efectos Sedantes
TMCA es un componente de la raíz de Polygala tenuifolia, utilizado en la medicina tradicional japonesa Kampo como sedante. Se ha estudiado por sus efectos sobre la liberación de hormona liberadora de corticotropina (CRH) inducida por el estrés y se ha encontrado que exhibe efectos sedantes al suprimir el contenido de norepinefrina en el locus coeruleus {svg_4}.
Propiedades Antioxidantes
Las propiedades antioxidantes de TMCA son de interés debido a su potencial para reducir el estrés oxidativo, que está implicado en diversas enfermedades. La capacidad de TMCA para eliminar radicales libres sugiere que podría utilizarse para proteger las células del daño causado por el estrés oxidativo {svg_5}.
Efectos Anxiolíticos
Se han realizado investigaciones sobre los derivados de TMCA por sus propiedades ansiolíticas utilizando modelos de estrés inducido por inmovilización y descargas eléctricas en ratas. Estos estudios sugieren que los derivados de TMCA podrían desarrollarse como agentes anti-estrés o ansiolíticos {svg_6}.
Mecanismo De Acción
Target of Action
3,4,5-Trimethoxycinnamic acid (TMCA) primarily targets the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. TMCA also interacts with the GABAA/BZ receptor complex , which is involved in inhibitory neurotransmission .
Mode of Action
TMCA inhibits the activity of AChE and BChE enzymes, thereby increasing the levels of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic neurotransmission. The compound’s interaction with the GABAA/BZ receptor complex may contribute to its anti-seizure activity .
Biochemical Pathways
By inhibiting AChE and BChE, TMCA affects the cholinergic pathway, leading to increased acetylcholine levels and enhanced neurotransmission . Its interaction with the GABAA/BZ receptor complex influences the GABAergic pathway, which is involved in inhibitory neurotransmission .
Result of Action
The inhibition of AChE and BChE by TMCA leads to enhanced cholinergic neurotransmission, which can have various effects, including potential benefits for cognitive function . Its interaction with the GABAA/BZ receptor complex may contribute to its reported anti-seizure activity .
Análisis Bioquímico
Biochemical Properties
3,4,5-Trimethoxycinnamic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro, demonstrating its potential as a cholinesterase inhibitor . Additionally, 3,4,5-Trimethoxycinnamic acid interacts with GABA receptors, specifically enhancing the expression of GAD65 and the γ-subunit of the GABAA receptor . These interactions suggest its role in modulating neurotransmitter systems and its potential use in treating neurological disorders.
Cellular Effects
3,4,5-Trimethoxycinnamic acid has been observed to exert various effects on different cell types and cellular processes. It has shown anti-stress effects by prolonging sleep time in animals and increasing the expression of GAD65 and the γ-subunit of the GABAA receptor . Furthermore, it has been found to inhibit lipid peroxidation in rat brain homogenates, indicating its antioxidant properties . These effects suggest that 3,4,5-Trimethoxycinnamic acid can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3,4,5-Trimethoxycinnamic acid involves its interaction with various biomolecules. It acts as a cholinesterase inhibitor, affecting the activity of AChE and BChE . Additionally, it modulates GABAergic systems by enhancing the expression of GAD65 and the γ-subunit of the GABAA receptor . These interactions result in changes in neurotransmitter levels and signaling pathways, contributing to its observed effects on stress and anxiety.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trimethoxycinnamic acid have been studied over time. It has been found to exhibit stability and prolonged activity, particularly in its anti-stress effects . Studies have shown that it can prolong sleep time in animals and maintain its efficacy over extended periods . Additionally, its antioxidant properties have been observed to persist in in vitro studies .
Dosage Effects in Animal Models
The effects of 3,4,5-Trimethoxycinnamic acid vary with different dosages in animal models. At doses of 10 and 20 mg/kg, it has been shown to significantly reduce the incidence of seizures and delay the onset of myoclonic jerks in mice . Higher doses may lead to adverse effects, and the optimal dosage for therapeutic use needs to be carefully determined.
Metabolic Pathways
3,4,5-Trimethoxycinnamic acid is involved in various metabolic pathways. It is metabolized in the body to form 3,4,5-trimethoxycinnamate, which is its conjugate base . The compound interacts with enzymes such as GAD65 and the GABAA receptor, influencing neurotransmitter levels and metabolic flux . These interactions highlight its role in modulating metabolic pathways and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3,4,5-Trimethoxycinnamic acid is transported and distributed through interactions with transporters and binding proteins. It has been observed to enhance the expression of GAD65 and the γ-subunit of the GABAA receptor, suggesting its involvement in neurotransmitter transport and distribution . Additionally, its antioxidant properties may contribute to its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3,4,5-Trimethoxycinnamic acid is influenced by its interactions with targeting signals and post-translational modifications. It has been found to enhance the expression of GAD65 and the γ-subunit of the GABAA receptor, indicating its localization in the synaptic regions of neurons . These interactions suggest its role in modulating neurotransmitter systems and its potential therapeutic applications in neurological disorders.
Propiedades
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFVRYKNXDADBI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298647 | |
| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
20329-98-0, 90-50-6 | |
| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020329980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 90-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9096D920O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 - 128 °C | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



